molecular formula C16H21ClN2O5S B11221622 7-chloro-5-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-chloro-5-(methylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11221622
M. Wt: 388.9 g/mol
InChI Key: WZIJUYSBTLDLNW-UHFFFAOYSA-N
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Description

7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazepine ring, a methanesulfonyl group, and an oxolan-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzoxazepine ring, introduction of the methanesulfonyl group, and attachment of the oxolan-2-ylmethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE include other benzoxazepine derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-[(OXOLAN-2-YL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21ClN2O5S

Molecular Weight

388.9 g/mol

IUPAC Name

7-chloro-5-methylsulfonyl-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C16H21ClN2O5S/c1-25(21,22)19-7-6-15(16(20)18-10-12-3-2-8-23-12)24-14-5-4-11(17)9-13(14)19/h4-5,9,12,15H,2-3,6-8,10H2,1H3,(H,18,20)

InChI Key

WZIJUYSBTLDLNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(OC2=C1C=C(C=C2)Cl)C(=O)NCC3CCCO3

Origin of Product

United States

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